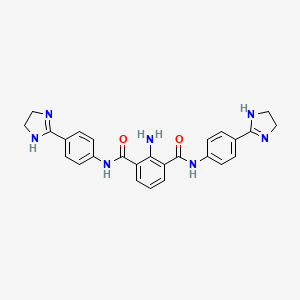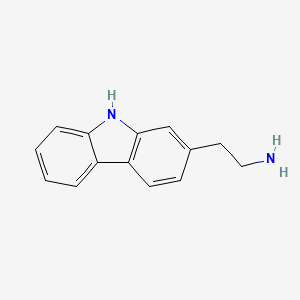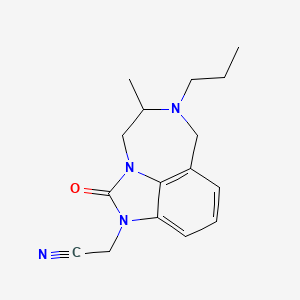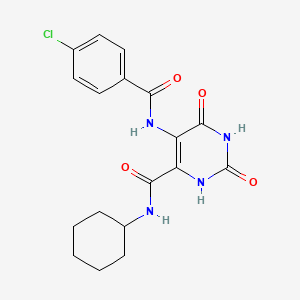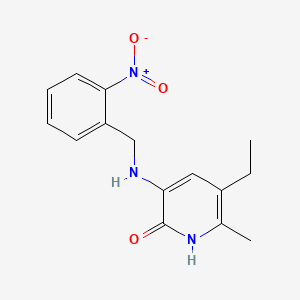
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-nitrophenyl)methyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-nitrophenyl)methyl)amino)- is a complex organic compound characterized by its unique structure, which includes a pyridinone core substituted with ethyl, methyl, and nitrophenylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-nitrophenyl)methyl)amino)- typically involves multi-step organic reactions. One common route starts with the preparation of the pyridinone core, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The final step involves the attachment of the 2-nitrophenylmethyl group via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is frequently used for reducing nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-nitrophenyl)methyl)amino)- exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The nitrophenyl group can play a crucial role in binding to target sites, while the pyridinone core may be involved in stabilizing the compound’s interaction with its molecular targets.
Comparación Con Compuestos Similares
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-amino-: Lacks the nitrophenyl group, which may result in different biological activity.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((phenyl)methyl)amino-: Contains a phenyl group instead of a nitrophenyl group, potentially altering its reactivity and applications.
Uniqueness: The presence of the 2-nitrophenylmethyl group in 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-nitrophenyl)methyl)amino)- distinguishes it from similar compounds, potentially enhancing its reactivity and specificity in various applications. This unique substitution pattern can influence the compound’s physical and chemical properties, making it a valuable molecule for targeted research and development.
Propiedades
Número CAS |
145901-81-1 |
|---|---|
Fórmula molecular |
C15H17N3O3 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
5-ethyl-6-methyl-3-[(2-nitrophenyl)methylamino]-1H-pyridin-2-one |
InChI |
InChI=1S/C15H17N3O3/c1-3-11-8-13(15(19)17-10(11)2)16-9-12-6-4-5-7-14(12)18(20)21/h4-8,16H,3,9H2,1-2H3,(H,17,19) |
Clave InChI |
TYOSQPFZNSZNQM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=C2[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



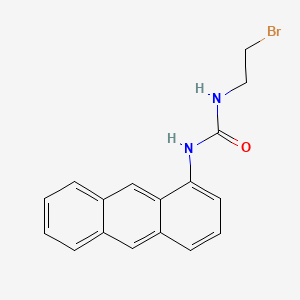
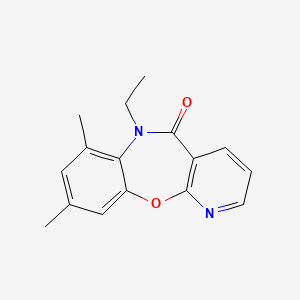
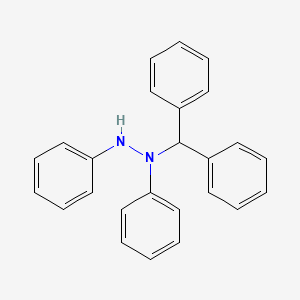
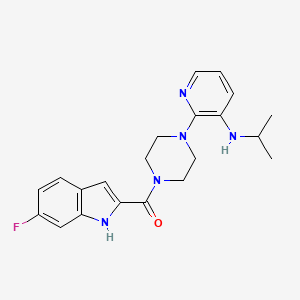
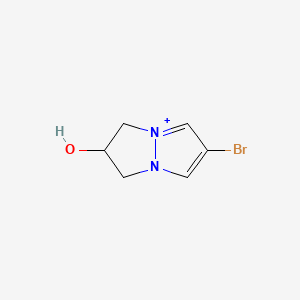

![2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796083.png)

